molecular formula C17H27NO6Si B12295316 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

Cat. No.: B12295316
M. Wt: 369.5 g/mol
InChI Key: ZREAUMPQOSIHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid typically involves multiple steps. The reaction conditions often involve the use of strong acids and bases, as well as organic solvents like tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium chlorite, sodium phosphate monobasic, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triisopropylsilyl ether group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research applications.

Properties

Molecular Formula

C17H27NO6Si

Molecular Weight

369.5 g/mol

IUPAC Name

5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoic acid

InChI

InChI=1S/C17H27NO6Si/c1-10(2)25(11(3)4,12(5)6)24-16-9-14(18(21)22)13(17(19)20)8-15(16)23-7/h8-12H,1-7H3,(H,19,20)

InChI Key

ZREAUMPQOSIHOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.